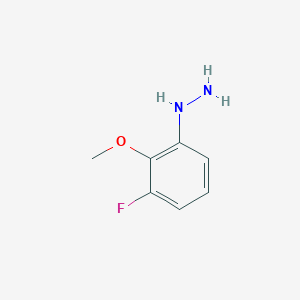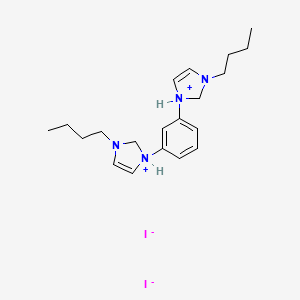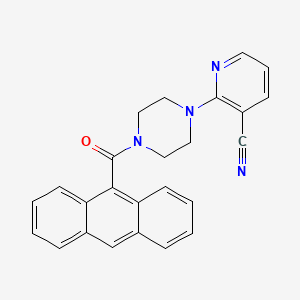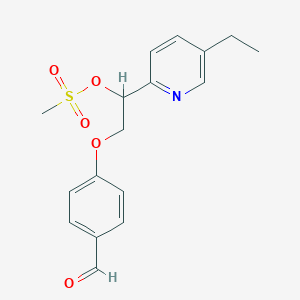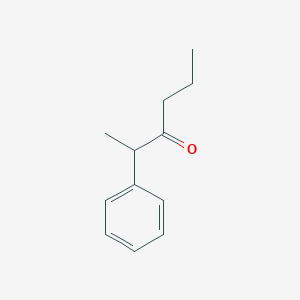
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.445 g/mol It is characterized by the presence of a decyl chain, a hydroxyphenyl group, and a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone typically involves the reaction of 4-decyl-2-hydroxybenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-(4-Decyl-2-hydroxyphenyl)-2-oxoethanone.
Reduction: 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanol.
Substitution: 1-(4-Decyl-2-hydroxyphenyl)-2-(substituted)ethanone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is not well-defined. its biological activity is likely mediated through interactions with cellular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding and other non-covalent interactions, while the decyl chain may influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: This compound shares the hydroxyphenyl and decyl groups but has additional methoxy groups and a different carbonyl structure.
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
649551-92-8 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-decyl-2-hydroxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-16-12-13-17(18(20)14-16)19(21)15-22-2/h12-14,20H,3-11,15H2,1-2H3 |
InChI Key |
RAUBTQGALFUERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)
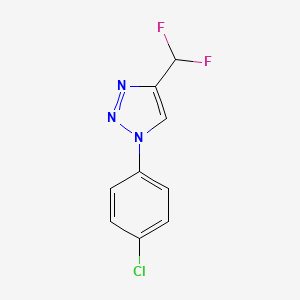
boranyl](/img/structure/B15168584.png)

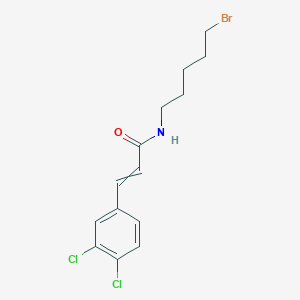
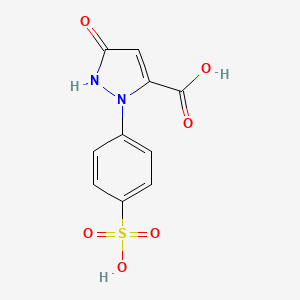
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
